Tetrabutylurea

描述

Overview of Tetrabutylurea (TBU) as a Chemical Compound for Advanced Study

This compound, commonly abbreviated as TBU, is also known by its systematic names such as 1,1,3,3-Tetrabutylurea and N,N,N',N'-Tetrabutylurea. nih.govfishersci.cafishersci.comuni.lu It possesses the molecular formula C17H36N2O and a molecular weight of approximately 284.48 g/mol . nih.govfishersci.cafishersci.comuni.luebricmall.com

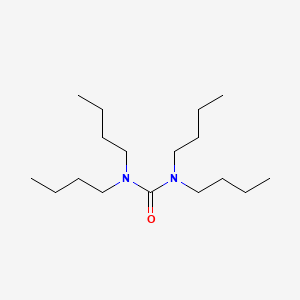

Structurally, TBU is a derivative of urea (B33335), characterized by a central carbonyl group (C=O) bonded to two nitrogen atoms, each of which is further substituted with two butyl groups. nih.gov This arrangement, where the hydrogen atoms of the parent urea molecule are replaced by four butyl chains, imparts a distinct lipophilic character to the compound. nih.gov As an amide and a member of the urea class, TBU exhibits specific physical and chemical properties that make it valuable for advanced study and application. nih.govfishersci.comebricmall.com

This compound typically appears as a clear, colorless to light yellow or light orange liquid with a viscosity slightly greater than that of water. fishersci.cafishersci.comuni.luebricmall.com Its key physical and chemical properties are summarized in the table below:

Table 1: Key Physical and Chemical Properties of this compound (TBU)

| Property | Value | Reference |

| Molecular Formula | C17H36N2O | nih.govfishersci.cafishersci.comuni.luebricmall.com |

| Molecular Weight | 284.48 g/mol | nih.govfishersci.cafishersci.comuni.luebricmall.com |

| Appearance | Colorless to Light Yellow to Light Orange Clear Liquid | fishersci.cafishersci.comuni.luebricmall.com |

| Melting Point | -60 °C to < -50 °C (Glass transition at approx. -109 °C) | fishersci.cafishersci.comebricmall.com |

| Boiling Point | 163 °C / 12mmHg; 379.8 °C / 760 mmHg; 305-315 °C | fishersci.cafishersci.comebricmall.com |

| Density (20°C) | 0.874 - 0.886 g/cm³ | fishersci.cafishersci.comuni.luebricmall.com |

| Water Solubility | 4.3 mg/L at 20 °C (slightly soluble) | nih.govfishersci.caebricmall.com |

| Organic Solubility | Soluble in ethanol, ethyl acetate, dichloromethane, and various organic solvents | ebricmall.com |

| Flash Point | 93 °C to 140 °C (Closed cup: 127 °C) | fishersci.cafishersci.comebricmall.com |

| Vapor Pressure | 0.019 Pa at 20 °C; 5.7E-06 mmHg at 25 °C; 1.9 x 10-4 hPa at 20 °C | fishersci.caebricmall.com |

| Refractive Index | 1.4520-1.4560; 1.462 | fishersci.caebricmall.com |

| LogP (Octanol/Water) | 6.2 at 25 °C; 4.91080; 6.57 | fishersci.caebricmall.com |

Historical Context of TBU Research and Development

The research and development surrounding this compound have largely been driven by its utility as an industrial solvent and chemical intermediate. Historically, the synthesis of TBU has primarily involved phosgenation routes, which include methods utilizing phosphinylidyne chloride, diphosgene (trichloromethyl chloroformate), or triphosgene (B27547) (double (trichloromethyl) carbonic acid ester). fishersci.com While effective, these methods often involve highly toxic raw materials like phosgene (B1210022), posing safety and environmental challenges.

In response to these concerns, significant efforts have been directed towards developing non-phosgene synthesis methods. fishersci.com A notable advancement includes the synthesis of TBU from dibutylamine (B89481) and bis-trichloromethyl carbonate in an organic solvent, offering advantages such as non-toxic raw materials, lower cost, and improved safety. Another innovative approach involves using di-n-butylamine, bis(trichloromethyl)carbonate, liquid caustic soda, and pure water, which eliminates the need for organic solvents and phosgene, thereby reducing solvent recovery costs and purification difficulties.

One of the most significant historical and ongoing applications of TBU, which has propelled its research and development, is its extensive use as a solvent in the anthraquinone (B42736) process for producing hydrogen peroxide. fishersci.comuni.lu TBU has emerged as a preferred substitute for conventional solvents like trioctyl phosphate (B84403) in this process due to its superior properties. fishersci.com These advantages include a higher dissolubility with hydrogen anthraquinone, a greater H2O2 partition coefficient in the biphase, a larger density difference with water, and a higher surface tension, all of which contribute to more efficient hydrogen peroxide production. fishersci.com

Significance of TBU in Modern Chemical Sciences and Engineering

This compound holds considerable significance in modern chemical sciences and engineering due to its versatile properties, serving as a solvent, reagent, catalyst, and intermediate in various chemical processes. nih.govfishersci.comebricmall.com

Its high solubility in a wide range of organic solvents makes it particularly useful in organic synthesis and catalysis, facilitating reaction processes by dissolving diverse organic compounds. ebricmall.com TBU is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, contributing to the development of high-purity drugs and advanced chemical products.

Beyond its role in synthesis, TBU is recognized for its ability to dissolve various metal salts and metal complexes, positioning it as an effective solubilizing agent. ebricmall.com Its applications extend to:

Electrolyte Additive: TBU is utilized in lithium-ion batteries and supercapacitors to enhance performance and stability by improving ion conductivity and inhibiting dendrite formation, thereby extending battery cycle life.

Phase-Transfer Catalyst: It acts as a phase-transfer catalyst in organic synthesis, enabling efficient reactions by facilitating the transfer of reactants between immiscible aqueous and organic phases.

Extraction Agent: TBU is employed in liquid-liquid extraction processes for the selective separation and purification of organic compounds from complex mixtures.

Gas Separation: In membrane technology, TBU is used for separating gas mixtures, with membranes containing TBU exhibiting improved gas separation performance.

Hydrogen Storage: Research has explored TBU's potential in hydrogen storage systems, where it can complex with hydrogen molecules, providing a reversible and efficient method for storage and release for fuel cell applications.

Heat Transfer Fluid: Due to its high thermal stability and low vapor pressure, TBU finds application as a heat transfer fluid in thermal management systems and heat exchangers.

Furthermore, TBU is a subject of advanced academic study, particularly in understanding its thermodynamic behavior and phase equilibria with supercritical fluids like carbon dioxide. Such research is vital for developing new materials and optimizing chemical processes, especially those involving high-pressure technologies. The ongoing investigation into TBU's properties and interactions continues to broaden its utility and importance in the evolving landscape of chemical sciences.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,3,3-tetrabutylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDGLCYYBKJSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043902 | |

| Record name | 1,1,3,3-Tetrabutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N,N,N',N'-tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4559-86-8 | |

| Record name | Tetrabutylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrabutylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N,N',N'-tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetrabutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736CY99V47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Tetrabutylurea

Comparative Analysis of TBU Synthesis Pathways

The synthesis of tetrabutylurea (TBU) is predominantly achieved through phosgenation methods, which involve the use of phosgene (B1210022) (carbonyl chloride) or its equivalents. Non-phosgenation routes, while existing, are typically less favored for industrial applications due to more demanding conditions or lower yields. atamanchemicals.com

Phosgenation-Based Synthesis Routes

Phosgenation-based methods for TBU synthesis generally involve the reaction of di-n-butylamine with phosgene or its derivatives in an alkaline organic solvent. google.compatsnap.compatsnap.com The process typically encompasses initial reactant mixing, controlled acylation reaction temperatures and durations, and subsequent purification steps such as standing, separation, and distillation to yield the final TBU product. google.compatsnap.compatsnap.com Historical reports indicate that some phosgenation technologies yielded products in the range of 80-85%. patsnap.comgoogle.com

Mono-phosgenation methods, which directly utilize phosgene, may not be amenable to solvent use during the reaction phase itself. However, subsequent processing often necessitates extraction with solvents such as benzene (B151609) or toluene. patsnap.compatsnap.com The reported product yield for these single phosgenation approaches typically ranges from 80% to 85%. google.compatsnap.com

Di-phosgenation methods for TBU synthesis employ diphosgene, also known as trichloromethyl chloroformate. atamanchemicals.com These synthetic pathways generally require the incorporation of a solvent during the preparation process. patsnap.compatsnap.com

Tri-phosgenation methods utilize triphosgene (B27547), which is chemically identified as bis(trichloromethyl) carbonate. atamanchemicals.comwikipedia.org Triphosgene is often favored as a solid and comparatively safer alternative to gaseous phosgene. wikipedia.org Similar to di-phosgenation, these methods typically require the use of solvents during the synthesis. patsnap.compatsnap.com

A critical step in the industrial production of TBU, particularly for its application in hydrogen peroxide synthesis, involves the reaction between dibutylamine (B89481) (denoted as A) and dibutylcarbamyl chloride (denoted as B) in the presence of triphosgene. researchgate.netresearchgate.netresearchgate.netresearchgate.net Kinetic investigations into this acylation reaction have revealed a total reaction order of second order. researchgate.netresearchgate.net

Key kinetic parameters determined for this reaction, based on a second-order kinetics model, include:

Activation Energy (Ea): 5.4 × 10^4 J/mol researchgate.netresearchgate.net

Pre-exponential Factor (A): 1.5257 × 10^7 L/(mol × min) researchgate.netresearchgate.net

Studies have demonstrated that increasing the reaction temperature can effectively reduce the reaction time and enhance the conversion rate. researchgate.net For example, a reaction involving compounds A and B heated at 90°C for 6 hours has been reported to achieve a 95% yield of TBU. researchgate.net Another set of conditions investigated involved initial concentrations of 0.5 mol/L for dibutylamine, dibutylcarbamyl chloride, and aqueous sodium hydroxide (B78521), with the reaction conducted at 80°C for 1 hour. researchgate.net

The synthesis of this compound from dibutylamine and bis(trichloromethyl) carbonate in an organic solvent is considered an advanced method, offering advantages over traditional phosgenation by reducing environmental impact and enhancing safety. google.com This approach benefits from the use of non-toxic, inexpensive, and readily available raw materials, contributing to a safe and reliable production process. google.com High reaction yields and product quality are characteristic of this method. google.com

Reported yields for this synthesis frequently exceed 90%, with specific instances demonstrating yields of 91-95% and product purities greater than 99%. google.com

Table 1: Typical Reaction Conditions and Yields for TBU Synthesis via Bis(trichloromethyl) Carbonate google.com

| Reactant Molar Ratio (Dibutylamine:Bis(trichloromethyl) Carbonate) | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) |

| 5:1 | Chlorobenzene | Reflux | 1.5-2 hours | 80 | 99.2 |

| 6:1 | Dichloroethane | Reflux | 5 hours | 91 | 99.4 |

| 8:1 | Benzene | Reflux | 5 hours | 95 | 99.5 |

Common organic solvents used include benzene, toluene, dimethylbenzene, chlorobenzene, methylene (B1212753) dichloride, trichloromethane, tetrachloromethane, and ethylene (B1197577) dichloride. google.com The general procedure involves adding dibutylamine and the solvent to a reactor, followed by the slow addition of a bis(trichloromethyl) carbonate solution. The mixture is then typically heated to reflux for a specified duration. google.com

An alternative aqueous phase method has also been developed, employing bis(trichloromethyl) carbonate, dibutylamine, and sodium hydroxide with water as the solvent. google.comguidechem.com In this process, bis(trichloromethyl) carbonate is added in portions to an aqueous solution of dibutylamine and sodium hydroxide. The reaction is conducted at low temperatures, typically between 10°C and 38°C, which is below the flash point of dibutylamine. google.com The molar ratio of bis(trichloromethyl) carbonate to dibutylamine is generally maintained between 1:6 and 1:12, with a preferred range of 1:7 to 1:10. google.com This aqueous approach is advantageous for its mild reaction conditions and reduced by-product formation, yielding a high-purity product through distillation. google.com

The synthesis of this compound using di-n-butylamine and carbonyl chloride (phosgene) in an alkaline organic solvent is a well-established phosgenation route. google.compatsnap.compatsnap.com A common alkaline organic solvent employed in this process is a 20% sodium hydroxide solution. google.compatsnap.com

The typical molar ratios for the reactants are:

Di-n-butylamine:Carbonyl Chloride:Sodium Hydroxide = 2:1:2 patsnap.com

Di-n-butylamine:Carbonyl Chloride:Sodium Hydroxide = 2:1.05:2.1 google.com

The acylation reaction is generally conducted at temperatures ranging from 60°C to 90°C, with a reaction time of 5 to 8 hours. google.com This method has been reported to achieve high yields, often exceeding 90%, and product purities greater than 99%. google.compatsnap.compatsnap.com

Table 2: Typical Reaction Conditions and Yields for TBU Synthesis via Carbonyl Chloride in Alkaline Organic Solvent google.compatsnap.com

| Reactant Molar Ratio (Di-n-butylamine:Carbonyl Chloride:NaOH) | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) |

| 2:1:2 | 20% NaOH solution | 60°C | 5 hours | >90 | >99 |

| 2:1.05:2.1 | 20% NaOH solution | 60-90°C | 5-8 hours | >90 | >99 |

Following the acylation, the crude TBU undergoes purification, typically involving standing, separation, and distillation. Distillation is often performed under vacuum (e.g., -0.092 to -0.096 MPa) at a still temperature of 200-220°C to obtain the purified product. google.compatsnap.com

Reaction of Dibutylamine with Bis(trichloromethyl) Carbonate

Non-Phosgenation Synthesis Approaches

Traditional methods for synthesizing urea (B33335) derivatives, including TBU, often involve the use of highly toxic phosgene or its derivatives. thieme-connect.com To mitigate these hazards, significant research has focused on developing non-phosgenation synthesis routes. atamanchemicals.com

Carbonate Methodologies

One approach to non-phosgenation synthesis of TBU involves carbonate methodologies. While specific details on TBU synthesis directly via carbonate methods are not extensively detailed in the provided search results, the broader context of urea derivative synthesis suggests the use of less toxic agents like ethylene carbonate or diethyl carbonate as alternative routes to traditional phosgene-based methods. researchgate.net Dimethyl carbonate (DMC) is also a widely recognized "green" reagent used as a methylating and carbonylating agent, often replacing phosgene, dimethyl sulfate, and methyl chloroformate in synthesis due to its lower toxicity and biodegradability. thegoodscentscompany.com

Aqueous Phase Synthesis Methods

The aqueous phase method offers a safer and more environmentally friendly route for TBU synthesis. This method typically utilizes bis(trichloromethyl) carbonate, dibutylamine, and sodium hydroxide as raw materials, with water serving as the solvent. google.com The process involves the gradual addition of bis(trichloromethyl) carbonate into an aqueous solution of dibutylamine and sodium hydroxide, maintaining the reaction temperature below the flash point of dibutylamine. google.com This approach can achieve high yields and purity, with reported yields of 93.2% to 96.1% and purities of 99.6% to 99.8% under varying conditions. google.com The use of an aqueous solvent reduces potential safety hazards and pollution associated with organic solvents and avoids the need for crushing solid reactants, simplifying operation steps. google.com

Table 1: Representative Conditions and Yields for Aqueous Phase TBU Synthesis

| Bis(trichloromethyl) carbonate (g) | Dibutylamine (g) | NaOH (g) | Water (g) | Feeding Temp. (°C) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 29.7 | 155.2 | 80 | 150 | <35 | 30 | 8 | 94.0 | 99.7 |

| 29.7 | 155.2 | 80 | 150 | <30 | 25 | 8 | 96.1 | 99.8 |

| 2.97 kg | 15.52 kg | 8 kg | 15 kg | <30 | 25 | 7 | 95.1 | 99.7 |

| 29.7 | 155.2 | 80 | 150 | <38 | 33 | 5 | 93.6 | 99.6 |

| 29.7 | 155.2 | 80 | 150 | <10 | 5 | 1 | 93.2 | 99.7 |

Data extracted from CN108329238B google.com. Note: Dibutylamine (A) and sodium hydroxide (NaOH) amounts are relative to bis(trichloromethyl) carbonate.

Utilizing Organic Strong Base Catalysts and Dimethyl Carbonate

The synthesis of TBU can also involve organic strong base catalysts and dimethyl carbonate (DMC). DMC is a versatile reagent for methylation and carbonylation reactions and is considered a "green" chemical due to its lower toxicity compared to traditional phosgene-based reagents. thegoodscentscompany.com While direct synthesis of TBU using organic strong base catalysts and DMC is mentioned, specific reaction conditions involve dissolving the organic strong base catalyst and dimethyl carbonate in a solvent and raising the temperature to 30°C to 50°C to obtain a mixed solution. patsnap.com This approach aims to replace highly corrosive and hazardous phosgene-based methods. patsnap.com

Green Chemistry Principles in TBU Synthesis Development

The development of TBU synthesis methods increasingly incorporates green chemistry principles to minimize environmental impact and enhance safety. thegoodscentscompany.comfishersci.cauni.lufishersci.se Key aspects include:

Replacement of Toxic Reagents: Shifting away from highly toxic phosgene and its derivatives, which have historically been used in urea synthesis, is a primary focus. thieme-connect.comgoogle.com Alternatives like bis(trichloromethyl) carbonate in aqueous systems or dimethyl carbonate are employed to reduce the use of hazardous chemicals. thegoodscentscompany.comgoogle.com

Solvent Selection: The use of water as a solvent in aqueous phase synthesis methods significantly reduces pollution and safety hazards associated with organic solvents. google.com Dimethyl carbonate itself is considered a "VOC exempt solvent" and can replace more hazardous organic solvents like methyl ethyl ketone in various applications. thegoodscentscompany.com

Reduced By-products and Waste: Green chemistry aims to minimize the generation of by-products and waste. For instance, the aqueous phase method for TBU synthesis is reported to produce fewer by-products. google.com

Safer Production Processes: Non-phosgenation routes contribute to safer production by eliminating the risks associated with handling highly corrosive and toxic phosgene gas. google.comgoogle.com

Kinetic and Mechanistic Investigations of TBU Formation

Understanding the kinetics and mechanism of TBU formation is crucial for optimizing synthesis processes.

Acylation Reaction Kinetics of Dibutylcarbamyl Chloride and Dibutylamine

The formation of this compound (TBU) often involves the acylation reaction between dibutylamine (A) and dibutylcarbamyl chloride (B). This reaction is considered the decisive step in TBU production, particularly when triphosgene is used to generate the intermediate dibutylcarbamyl chloride. thieme-connect.comthieme-connect.comresearchgate.net Kinetic studies have been conducted to determine the reaction order, pre-exponential factors (A), and activation energies (Ea) for this crucial step. thieme-connect.comthieme-connect.comresearchgate.net

Table 2: Kinetic Parameters for TBU Formation via Acylation

| Parameter | Value | Unit |

| Total Reaction Order | 2 | - |

| Activation Energy (Ea) | 5.4 × 10⁴ | J/mol |

| Pre-exponential Factor (A) | 1.5257 × 10⁷ | L/(mol·min) |

Data extracted from Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine thieme-connect.comthieme-connect.comresearchgate.net.

Validation experiments have confirmed the accuracy and applicability of this second-order kinetic model, demonstrating that increasing the reaction temperature can shorten reaction time and improve conversion rates. thieme-connect.comthieme-connect.comresearchgate.net

Advanced Applications of Tetrabutylurea in Chemical Research

TBU as a Solvent in Industrial and Laboratory Processes

Tetrabutylurea (TBU) is a clear, colorless to yellowish liquid with a viscosity slightly greater than that of water atamanchemicals.comlanyachem.comhslg-tech.comeuropa.eu. With a molecular formula of C17H36N2O and a molecular weight of 284.5 g/mol , it serves as an organic synthesis intermediate, extractant, and catalyst atamanchemicals.comhslg-tech.comethersolvent.com. TBU's application as a solvent is notably significant in the production of hydrogen peroxide via the anthraquinone (B42736) auto-oxidation (AO) process atamanchemicals.comlanyachem.comhslg-tech.comzxchem.com.

General Solvent Applications in Chemical Processes

This compound is extensively utilized as a solvent in a wide array of chemical processes and reactions, particularly within organic synthesis and catalysis. guidechem.comatamanchemicals.comriverlandtrading.comzxchem.comechemi.com Its efficacy as a solvent stems from its high solubility in organic compounds, which facilitates the dissolution of diverse organic substances and promotes efficient reaction processes. guidechem.comriverlandtrading.comechemi.com TBU is recognized as a high boiling point solvent, contributing to its utility in various applications. atamanchemicals.com

A prominent application of TBU as a solvent is in the industrial production of hydrogen peroxide through the anthraquinone process. In this context, TBU offers notable advantages over conventional solvents like trioctyl phosphate (B84403). These benefits include a higher solubility for hydrogen anthraquinone and a superior hydrogen peroxide (H₂O₂) partition coefficient in the biphase system. atamanchemicals.comechemi.comgoogle.comlanyachem.com Furthermore, TBU's distinct physical properties, such as its density difference with water and surface tension, contribute to its effectiveness in these processes. atamanchemicals.comlanyachem.com TBU also serves as a reaction medium for various chemical transformations, including coupling reactions. zxchem.com

The typical physical properties of this compound are summarized in the table below:

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Density (at 20°C) | 0.874 - 0.886 g/cm³ pengnuochemical.comatamanchemicals.comriverlandtrading.comechemi.comlanyachem.comebricmall.com |

| Boiling Point | 310-315°C (normal pressure) lanyachem.com, 379.8°C (760 mmHg) pengnuochemical.comatamanchemicals.com |

| Flash Point | 93-140°C pengnuochemical.comatamanchemicals.comriverlandtrading.comechemi.comlanyachem.com |

| Melting Point | <-50°C to -60°C pengnuochemical.comatamanchemicals.comriverlandtrading.comechemi.comebricmall.com |

Solvent Extraction in Nuclear Fuel Treatment and Metal Ion Extraction

This compound functions as an effective extraction agent in liquid-liquid extraction processes, facilitating the separation and purification of organic compounds from complex mixtures. riverlandtrading.com In the critical domain of nuclear fuel treatment, solvent extraction cycles are employed to separate uranium and plutonium from fission products and minor actinides. During these stages, fission product ruthenium can often co-extract with the desired products, posing challenges for purification. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net

TBU's performance as an extractant for ruthenium has been investigated and compared with other common extractants such as tributyl phosphate (TBP), N-methyl, N-octyl ethylhexanamide (MOEHA), and N,N,N',N'-tetraoctyl diglycolamide (TODGA). researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.nettheses.freuropa.eu

Ruthenium Extraction Studies

Research into ruthenium extraction, particularly in the context of nuclear fuel reprocessing, highlights that the distribution ratios of ruthenium between aqueous and organic phases are dependent on the specific solvent used. researchgate.netresearchgate.netacs.orgresearchgate.net In studies without nitrite, TBU, alongside MOEHA, primarily extracts ruthenium as a protonated tetranitrato complex from a 3 M nitric acid solution. theses.fr It has been observed that all tested solvents, including TBU, exhibit unusually high ruthenium distribution coefficients during washing steps with a 2 M nitric acid solution. This phenomenon is attributed to the inner-sphere coordination of the extractants during the washing process. theses.fr

Correlation between Ruthenium and Water Concentration in Organic Phase

A significant finding in ruthenium extraction studies is the observed linear correlation between the concentration of ruthenium and water in the organic phase. researchgate.netresearchgate.netacs.orgresearchgate.neteuropa.eu This correlation suggests that there is an interaction between the solvent (TBU) and water ligands during the extraction of ruthenium. researchgate.netacs.orgresearchgate.net Importantly, variations in ruthenium distribution ratios across different solvents are primarily linked to the water concentration in the organic phase rather than to the formation of different ruthenium complexes. researchgate.netresearchgate.netacs.orgresearchgate.net

Spectroscopic Analysis of Ruthenium Complexes in TBU Systems (Raman, FTIR, EXAFS)

Complementary spectroscopic techniques, including Raman, Fourier Transform Infrared (FTIR), and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, have been employed to elucidate the speciation and extraction mechanisms of ruthenium in TBU systems. researchgate.netacs.orgresearchgate.netresearchgate.nettheses.freuropa.eu

Raman spectroscopy has been instrumental in demonstrating how ruthenium complexes in the aqueous phase vary with changes in nitric acid concentration. researchgate.netacs.orgresearchgate.nettheses.fr Despite differences in distribution ratios, FTIR and EXAFS spectroscopy have identified similar ruthenium complexes in all extractions performed from 4 M nitric acid solutions. researchgate.netacs.orgresearchgate.netresearchgate.neteuropa.eu

Specifically, FTIR spectra of ruthenium extractions involving TBU from 4 M nitric acid reveal consistent ruthenium complex signals. researchgate.neteuropa.eu Characteristic nitrosyl vibrations, observed between 1850–1950 cm⁻¹, and complexing nitrates, detected at 1531–1481 cm⁻¹ and 1296–1253 cm⁻¹, are identical to those measured in the initial aqueous phase. europa.eu In 4 mol/L nitric acid, complexing nitrates remain the predominant ligands in the equatorial plane, and only water molecules, rather than hydroxyl groups, are found in the ruthenium's axial position, irrespective of the extracting molecule. europa.eu This suggests that ruthenium extraction from 4 mol/L nitric acid with TBU occurs through weak outer-sphere interactions, likely involving hydrogen-bonded extractant molecules. This is further supported by the absence of any deformation in the carbamide carbonyl function at 1600 cm⁻¹. europa.eu

TBU as a Reagent and Catalyst in Organic Transformations

Beyond its solvent applications, this compound serves as a valuable reagent and catalyst in various organic transformations. guidechem.compengnuochemical.comatamanchemicals.comriverlandtrading.comechemi.com

Role as a Synthetic Intermediate for Fine Chemicals

TBU is a crucial organic synthesis intermediate with broad applications in the chemical industry. cognitivemarketresearch.comatamanchemicals.comgoogle.com It is widely employed in the synthesis of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals. cognitivemarketresearch.comguidechem.compengnuochemical.comechemi.com The high purity of TBU, often exceeding 99.8%, is particularly vital for demanding applications in pharmaceutical and advanced chemical synthesis, where stringent regulatory standards for quality and consistency must be met. cognitivemarketresearch.com The production of TBU can be achieved through methods involving raw materials such as dibutylamine (B89481), bis(trichloromethyl)carbonate, liquid caustic soda, and pure water. google.com

As a catalyst, TBU acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as aqueous and organic layers. This property enables efficient reactions between substrates that would otherwise be incompatible in a homogeneous reaction medium. riverlandtrading.com TBU has also been utilized as a catalyst to promote specific addition reactions, such as the addition of formaldehyde (B43269) and dibutyl succinate. echemi.com

Catalytic Activity in Phosgenation Reactions

This compound and its derivatives have demonstrated catalytic activity in phosgenation reactions, which are crucial for synthesizing various organic compounds. Specifically, "phosgenated tetrabutyl urea" has been identified as a catalyst in the preparation of α-chloromethyl chloroformate. researchgate.net This reaction involves the introduction of dry gaseous formaldehyde in its monomeric form to phosgene (B1210022) in a reactor. researchgate.net The process is conducted within a temperature range of -10°C to 60°C, in the strict absence of water and hydrochloric acid. researchgate.net

Research has shown that tetrasubstituted ureas, including TBU derivatives, can function as catalysts in such transformations. For instance, a reported example demonstrated the use of "phosgenated tetra n-butyl urea (B33335)," derived from 1.5 grams of tetra n-butyl urea, to achieve a 73% yield of chloromethyl chloroformate with respect to the phosgene used. researchgate.net

It is important to note that TBU itself is also a product of phosgenation, typically synthesized through the reaction of dibutylamine with phosgene, biphosgene, or triphosgene (B27547). atamanchemicals.comthieme-connect.comiaamonline.orgias.ac.in The synthesis of TBU generally involves two steps: the rapid reaction of dibutylamine with triphosgene to form dibutylcarbamyl chloride, followed by the decisive step where this intermediate reacts with dibutylamine to yield TBU. iaamonline.orgias.ac.in Kinetic studies on this decisive step suggest a total reaction order of second, with an activation energy (Ea) of 5.4 × 10⁴ J/mol and a pre-exponential factor (A) of 1.5257 × 10⁷ L/(mol·min). iaamonline.orgias.ac.in

Phase Transfer Catalysis Applications

This compound serves as a phase-transfer catalyst (PTC) in organic synthesis, playing a vital role in facilitating reactions between reactants located in immiscible phases, such as aqueous and organic layers. riverlandtrading.com This catalytic ability enables efficient chemical transformations that would otherwise be challenging due to the incompatibility of substrates in a homogeneous reaction medium. riverlandtrading.com

The application of phase-transfer catalysis, including the use of TBU, offers several significant advantages in chemical synthesis:

Elimination of Organic Solvents: PTC can reduce or eliminate the need for large volumes of organic solvents, contributing to greener chemical processes. nih.gov

Use of Safer Bases: It allows for the use of less hazardous and more convenient bases, such as alkali metal hydroxides or carbonates, instead of dangerous alternatives like alkali metal amides or hydrides. nih.gov

High Reactivity and Yields: PTC often leads to high reactivity of active species, resulting in high yields and purity of the desired products. nih.gov

Economic Benefits: The methodology can contribute to lower investment costs and minimization of industrial waste. nih.gov

While TBU is recognized for its role as a PTC, detailed specific reaction examples and quantitative data directly demonstrating its catalytic efficiency in various phase-transfer reactions are not extensively detailed in the provided search results. Its utility as a solvent in two-phase reactions, where it can also act as a phase transfer catalyst, has been noted. rsc.org

Inclusion Complex Formation and Supramolecular Chemistry with TBU

In supramolecular chemistry, host-guest inclusion complexes are formed when a smaller "guest" molecule is encapsulated within the internal cavity of a larger, hollow "host" molecule through non-covalent interactions. acs.orgmdpi.com This process can significantly alter the physical and chemical properties of the guest, including its solubility, reactivity, stability, and spectroscopic characteristics. acs.org Common host molecules in this field include cyclodextrins, cucurbiturils, and calixarenes, which possess well-defined cavities for guest encapsulation. acs.orgmdpi.comtandfonline.comacs.orgknowde.com

Based on the available research, this compound (TBU) is primarily recognized for its solvent and extraction properties, and its involvement in supramolecular interactions related to these roles. For instance, TBU has been compared to other extractants like tributyl phosphate and tetraoctyl diglycolamide in solvent extraction systems, where it participates in interactions with species such as ruthenium nitrosyl. Its use as an extractant for nitric acid and certain actinide nitrates also highlights its capacity for intermolecular interactions, including hydrogen bonding, which influences properties like viscosity in comparison to other urea derivatives.

However, direct and detailed research specifically describing TBU as a host molecule that forms discrete inclusion complexes by encapsulating guest molecules within a defined cavity, similar to how cyclodextrins or cucurbiturils function, is not extensively documented in the provided information. While TBU's structure, with its four butyl chains, contributes to its lipophilic character and utility as a solvent and extractant, its role in forming classic host-guest inclusion complexes as a host is not a prominent area of focus in the search results. Therefore, the specific subsections regarding encapsulation, solubility enhancement, controlled release, and protection of guest molecules, when referring to TBU as the host in an inclusion complex, are not supported by the current literature.

Analytical Techniques and Characterization of Tetrabutylurea in Research

Spectroscopic Methods for TBU Analysis

Spectroscopic techniques are vital for identifying TBU and understanding its interactions and structural properties.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used and cost-effective analytical technique for identifying organic substances, including TBU. idu.ac.id FTIR spectroscopy can be employed to analyze TBU, particularly in the context of solvent extraction systems. For instance, in studies involving ruthenium extraction from nitric acid solutions, FTIR spectra of TBU (tetrabutyl urea) have been compared with other extractants like tributyl phosphate (B84403) (TBP), N-methyl, N-octyl ethylhexanamide (MOEHA), and N,N,N',N'-tetraoctyl diglycolamide (TODGA). researchgate.neteuropa.euresearchgate.net These analyses help in understanding the interactions between the solvent and other components in the system, such as water ligands during ruthenium extraction. researchgate.netresearchgate.net The absence of carbonyl/phosphoryl and nitrosyl shifts in FTIR spectra can indicate a lack of direct interaction between the extractant (like TBU) and certain metal complexes, such as ruthenium. europa.eu

Raman spectroscopy is another powerful tool used in conjunction with other spectroscopic methods for the analysis of chemical compounds. In research involving TBU, Raman spectroscopy has been utilized to study the speciation of ruthenium complexes in aqueous phases as a function of nitric acid concentration, particularly when comparing TBU's extraction capabilities against other solvents. researchgate.netresearchgate.net While the provided information highlights the use of Raman spectroscopy for analyzing ruthenium complexes in the context of TBU as an extractant, it also notes that similar ruthenium complexes were identified by FTIR and EXAFS spectroscopy in extractions from 4 M nitric acid, suggesting that different distribution ratios of ruthenium are not due to different ruthenium complexes. researchgate.netresearchgate.net

Extended X-ray Absorption fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure and coordination environment of specific elements within a compound. In studies concerning TBU as an extractant, EXAFS spectroscopy has been used to confirm the speciation of ruthenium. researchgate.neteuropa.eu For example, EXAFS spectra have shown that the composition of the first coordination sphere of ruthenium remains invariable with the extracting agent, including TBU. europa.eu The spectra of pseudo-radial distribution functions from k³-weighted EXAFS oscillations typically show distinct peaks corresponding to coordination shells, such as five oxygen atoms from water and nitrate (B79036) ligands and one nitrogen from a nitrosyl group in ruthenium complexes. europa.eu This technique complements FTIR by providing insights into the inner-sphere coordination of elements. researchgate.netresearchgate.neteuropa.eu

Raman Spectroscopy

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for the separation, identification, and purity assessment of TBU. High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing TBU. A reverse-phase (RP) HPLC method has been developed for TBU analysis, typically employing a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications compatible with Mass Spectrometry (MS), phosphoric acid can be replaced with formic acid. sielc.com This method is scalable, allowing for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies. sielc.com Gas chromatography (GC) can also be used for the analysis of working solutions containing TBU, particularly for quantifying components by comparing with reference material areas. sci-hub.segoogle.com

Advanced Thermophysical Measurements (e.g., Phase Equilibrium)

Thermophysical measurements are crucial for understanding the behavior of TBU under varying conditions, especially in industrial processes.

The phase equilibrium data of TBU with carbon dioxide at high pressures is significant for applications involving supercritical fluids. High-pressure phase equilibrium data (vapor-liquid and solid-supercritical fluid phase equilibria) for the binary system of TBU and carbon dioxide have been determined at temperatures of 313.15 K and 333.15 K, and at CO₂ pressures up to 250 bar, using a variable-volume high-pressure optical view cell. researchgate.netacs.orgacs.org

Research indicates that the proportion of carbon dioxide in TBU increases with increasing pressure at a constant temperature. acs.orgacs.org For instance, at 313.15 K, the mole fraction of carbon dioxide in TBU ranges from 0.6517 to 0.9050, while at 333.15 K, it ranges from 0.4625 to 0.8479. acs.orgacs.org Notably, the proportion of carbon dioxide in TBU is generally higher at 313.15 K than at 333.15 K under similar pressures. acs.orgacs.org For example, at approximately 160 bar, the mole fraction of CO₂ in TBU is 0.7925 at 313.15 K, compared to 0.6982 at 333.15 K. acs.orgacs.org The phase transition from a two- to one-phase system for the TBU/carbon dioxide system is detected above 240 bar at both investigated temperatures. acs.org TBU/carbon dioxide systems exhibit the highest mutual solubilities compared to tetramethylurea/carbon dioxide and tetramethylthiourea/carbon dioxide systems under similar process conditions. acs.orgacs.org

Table 1: Mole Fraction of Carbon Dioxide in Tetrabutylurea at High Pressures

| Temperature (K) | Pressure (bar) | CO₂ Mole Fraction in TBU | Source |

| 313.15 | 160.6 | 0.7925 | acs.orgacs.org |

| 333.15 | 158.1 | 0.6982 | acs.orgacs.org |

| 313.15 | Range | 0.6517 – 0.9050 | acs.orgacs.org |

| 333.15 | Range | 0.4625 – 0.8479 | acs.orgacs.org |

Viscosity and Density Studies of TBU Systems

Viscosity and density are fundamental thermophysical properties that significantly influence the flow behavior, mass transfer, and separation efficiency of chemical systems. Studies on this compound (TBU) have provided specific data on its intrinsic properties and its role in complex mixtures, such as those used in hydrogen peroxide production.

Pure this compound is characterized as a clear and transparent liquid exhibiting a slightly higher viscosity than water hslg-tech.com. Experimental measurements have established its kinematic viscosity and relative density under standard conditions.

Table 1: Key Physical Properties of Pure this compound

| Property | Value | Temperature | Method/Reference |

| Kinematic Viscosity | 17.6 mm²/s | 20°C | OECD Guideline 114, DIN 51 562 - part 1 (capillary viscometer) europa.eu |

| Relative Density D (20/4) | 0.8764 | 20°C | OECD Guideline 109, EU Method A.3 europa.eu |

| Density | 0.874–0.880 g/cm³ | 20°C | Chongqing Hesheng Longgang Technology Co., Ltd. hslg-tech.com |

In the context of hydrogen peroxide working solutions, the presence of byproducts can lead to an increase in both viscosity and density ss-pub.org. The addition of TBU to these degraded working solutions has been shown to be effective in the production of hydrogen peroxide via the anthraquinone (B42736) process, as it can increase hydrogen peroxide throughput and content in the extract, while decreasing its content in the extraction raffinate ss-pub.org. For efficient mechanical cycling of the working solution through equipment and to facilitate extraction, low viscosity is important, and the density of the organic phase (containing TBU) must be substantially different from that of the aqueous hydrogen peroxide solution ss-pub.org.

Interfacial Tension Measurements in TBU-containing Systems

Interfacial tension is a critical parameter in liquid-liquid extraction processes, influencing phase separation, emulsion formation, and mass transfer rates. Research on this compound (TBU) has explored its behavior at interfaces, particularly in the context of solvent extraction.

While this compound does not inherently possess functional groups that would classify it as a surface-active agent (surfactant) europa.eu, its inherent surface tension is a relevant property in its applications. For instance, in the production of hydrogen peroxide, a decrease in the surface tension of the working solution can promote the formation of emulsions during the extraction of degradation products ss-pub.org. In contrast, a "big" (high) surface tension of the TBU phase, along with a significant density difference with water, is considered advantageous for facilitating the extraction process when TBU is used as a solvent, especially compared to conventional solvents like trioctyl phosphate google.com. This implies that TBU's role is not to lower interfacial tension like a surfactant, but rather that its characteristic high interfacial tension with an aqueous phase, combined with a density difference, aids in effective phase separation during solvent extraction.

Environmental and Safety Considerations in Tbu Research

Green Chemistry Initiatives and TBU Production

Innovations in Tetrabutylurea production are increasingly driven by green chemistry principles, enhancing efficiency and environmental sustainability. nih.gov Advanced synthesis methods, including green chemistry techniques, are being adopted to reduce waste and energy consumption, making TBU production more attractive to environmentally conscious industries. nih.gov

Development of Environmentally Benign TBU Processes

The development of environmentally benign processes for this compound production is a key area of focus within green chemistry. The aqueous phase method is an example of such a development, offering a safer and more environmentally friendly alternative to traditional routes. This method's characteristics, such as lower reaction temperatures and reduced byproduct formation, contribute to a more sustainable manufacturing footprint. Similarly, other novel preparation methods that utilize phase transition solvents and operate under reduced pressure are designed to be efficient, safe, and produce high-purity TBU with minimal environmental impact. These advancements underscore a shift towards processes that align with principles of green chemistry by prioritizing the use of less hazardous substances and the generation of less waste.

Handling and Storage for Research Integrity

Proper handling and storage of this compound are essential to maintain research integrity and ensure the safety of personnel. This compound is classified as a combustible liquid.

Handling Precautions:

Avoid contact with skin and eyes.

Prevent the formation of dust and aerosols.

Ensure adequate exhaust ventilation in areas where dust or vapors may form.

Use appropriate personal protective equipment (PPE), including safety goggles with side protection, suitable chemical-impermeable gloves, and impervious clothing.

Wear a dust mask when handling large quantities or if dust formation is expected.

Wash hands thoroughly after handling and before breaks.

Use non-sparking tools and explosion-proof equipment, and take measures to prevent the buildup of electrostatic charge, as TBU is a combustible liquid.

In case of spills, absorb the material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust) and dispose of it promptly in accordance with regulations. Prevent the product from entering drains or being discharged into the environment.

Storage Conditions:

Store in a cool, dry, and well-ventilated place.

Keep containers tightly closed.

Store away from incompatible materials, particularly strong oxidizing agents.

Keep away from heat, sparks, open flames, and hot surfaces; no smoking should be allowed in storage areas.

Avoid long storage periods, as the product may be subject to degradation with age, potentially becoming more hazardous.

Store apart from foodstuff containers and animal feedingstuffs.

All chemical reagents, including this compound, should only be handled by individuals familiar with their potential hazards and fully trained in proper safety, laboratory, and chemical handling procedures.

Future Research Directions and Emerging Applications of Tetrabutylurea

Exploration of Novel TBU Derivatives and Their Properties

Future research on Tetrabutylurea will likely involve the systematic exploration of novel TBU derivatives, aiming to tailor their properties for specific applications. The modification of TBU's molecular structure, particularly variations in alkyl chain lengths and branching, is a promising avenue. Such modifications could lead to derivatives with enhanced solubility, altered polarity, improved thermal stability, or optimized extractive capabilities. For instance, studies on other urea (B33335) derivatives, such as tri-alkylcarbamides, have demonstrated their potential as extractants for metal ions like uranium and plutonium, suggesting that structural modifications can significantly influence coordination properties and separation efficiencies. nih.gov Furthermore, advancements in the synthesis of unsymmetrical ureas from carbamate (B1207046) compounds indicate a broader scope for creating diverse TBU-like structures with potentially novel functionalities. researchgate.net The inherent properties of TBU as a solvent, stabilizer, and catalyst provide a foundation for designing derivatives that can surpass current performance benchmarks in existing applications or unlock entirely new ones. uni.lunih.govriverlandtrading.comatamanchemicals.com

Computational Chemistry and Theoretical Studies on TBU Interactions

Computational chemistry, encompassing techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is expected to play a pivotal role in understanding and predicting the behavior of TBU and its derivatives at a fundamental level. These theoretical approaches offer insights into molecular interactions, thermodynamic properties, and reaction mechanisms that are challenging to obtain experimentally. fishersci.caresearchgate.netnih.govresearchgate.net For example, DFT calculations are routinely employed to investigate the coordination of N,N-dialkylamides, a class to which TBU belongs, with metal ions to elucidate binding activities and facilitate the screening of efficient extractants. researchgate.net Similarly, MD simulations can provide detailed information on the solvent behavior of TBU, such as its interactions with various solutes and its performance in complex solvent systems. researchgate.netresearchgate.net While specific computational studies focusing solely on TBU were not extensively detailed in current literature, the widespread application of these methods to similar urea derivatives and solvent/extraction systems strongly indicates that computational chemistry will be a crucial tool for guiding the design of new TBU derivatives and optimizing their applications in the future.

Expansion into New Industrial and Academic Sectors

This compound's versatile properties position it for significant expansion into new industrial and academic sectors. Beyond its established use as a solvent in hydrogen peroxide production via the anthraquinone (B42736) method and as a substitute for trioctyl phosphate (B84403), TBU is already gaining interest in several emerging areas. nih.govatamanchemicals.comatamankimya.com The compound is being explored as a solvent and stabilizer in the burgeoning pharmaceutical and agrochemical industries, where its high thermal stability and solubility are particularly valuable. uni.lu TBU also supports critical industrial research and development (R&D) and formulation activities, suggesting its increasing integration into innovative chemical processes. uni.lu Niche applications include its potential in advanced materials processing. uni.lu More specifically, TBU is under investigation as an electrolyte additive in lithium-ion batteries and supercapacitors, aiming to enhance performance and stability by improving ion conductivity and inhibiting dendrite formation. riverlandtrading.com Its utility as a phase-transfer catalyst, facilitating reactions between immiscible phases, and as an extraction agent for purifying organic compounds from complex mixtures, is also being explored. riverlandtrading.com Furthermore, TBU's potential in gas separation processes, particularly within membrane technology, and its investigation for hydrogen storage systems, offering a reversible and efficient method for storing and releasing hydrogen for fuel cell applications, highlight its diverse future applications. riverlandtrading.com Its role as a heat transfer fluid in thermal management systems is another promising area. riverlandtrading.com The market outlook indicates a continued focus on producing higher-purity TBU to meet the stringent demands of these high-value applications, alongside a broader exploration of new applications beyond its current dominant sectors. nih.gov

Sustainability and Life Cycle Assessment of TBU-based Technologies

The future development and application of this compound will increasingly emphasize sustainability and comprehensive Life Cycle Assessment (LCA). As environmental regulations become more stringent and industries prioritize greener practices, the focus will be on developing TBU-based technologies that minimize environmental impact. The chemical market is already witnessing a regulatory emphasis on safe handling and sustainable sourcing, which directly influences the procurement and use of specialty chemicals like TBU. uni.lu Conducting thorough LCAs, including the assessment of impacts on flora and fauna, is becoming a standard requirement for chemical projects, compelling manufacturers to consider the environmental footprint of TBU from production to disposal. atamanchemicals.com

The principles of green chemistry, which advocate for waste prevention, reduced energy consumption, and the use of safer solvents and reagents, are highly relevant to TBU's future. synthiaonline.comscientificupdate.comijnc.irijsetpub.com Given TBU's role as a solvent and potential catalyst, research will likely focus on developing more sustainable synthesis routes for TBU itself, as well as optimizing processes where TBU is used as a component to align with green chemistry principles. This includes exploring alternative, less hazardous raw materials and energy-efficient production methods. The broader shift towards greener technologies and improved solvent selection in the chemical industry underscores the importance of TBU-based innovations contributing to a more sustainable chemical landscape. scientificupdate.com

常见问题

Q. What are the ethical guidelines for handling TBU in pharmaceutical research involving human subjects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。